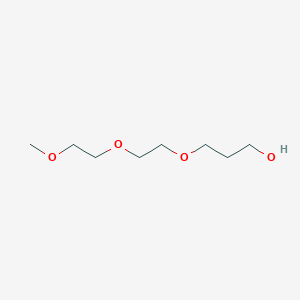

m-PEG3-CH2-alcohol

Description

Overview of Poly(ethylene glycol) in Chemical and Biomedical Sciences

Poly(ethylene glycol) (PEG) is a synthetic polyether compound with a wide range of applications in medicine, industry, and chemical sectors. news-medical.net Its synthesis involves the polymerization of ethylene (B1197577) oxide, which allows for the creation of PEGs with varying molecular weights and chain lengths, making it a versatile polymer for numerous applications. news-medical.net

PEG is recognized as a hydrophilic, non-toxic, and biocompatible polymer. numberanalytics.comsigmaaldrich.com Its structure, consisting of repeating ethylene oxide units, allows for high flexibility and the formation of hydrogen bonds with water molecules, resulting in a highly hydrated layer. hydromer.com This hydrophilicity makes PEG highly soluble in water and many organic solvents. sigmaaldrich.com Due to its biocompatibility, the U.S. Food and Drug Administration (FDA) has approved PEG for various uses in humans. nih.gov

The process of attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to enhance the therapeutic properties of drugs and biomolecules. ekb.eg PEGylation can increase the water solubility of hydrophobic molecules and improve the stability of formulations. ekb.egshreechem.in By forming a protective "hydrophilic shield" around a molecule, PEG can prevent aggregation, reduce immunogenicity, and protect against enzymatic degradation. ekb.egmdpi.comnih.gov This shielding effect also helps to prolong the circulation time of drugs in the bloodstream by reducing clearance by the kidneys and recognition by the immune system. ekb.egnih.gov

PEG derivatives are broadly classified based on their structure and the number of reactive functional groups they possess. biochempeg.combiochempeg.com The primary classifications include:

Monofunctional PEGs : These derivatives have a single reactive terminal group, while the other end is typically capped with a non-reactive group like methoxy (B1213986) (mPEG). biochempeg.com They are ideal for PEGylating molecules where cross-linking or bridging reactions are undesirable. biochempeg.com

Homobifunctional PEGs : These possess two identical reactive functional groups at both ends of the polymer chain. biochempeg.com

Heterobifunctional PEGs : These have two different reactive functional groups at each end of the PEG chain. biochempeg.com

Multi-arm PEGs : These have more than two branches, creating a star-shaped or branched structure with multiple reactive sites. biochempeg.com

Introduction to m-PEG3-CH2-Alcohol as a Monofunctional PEG Linker

This compound is a specific type of monofunctional PEG derivative that serves as a linker in various bioconjugation applications. medchemexpress.com It belongs to the class of discrete PEGs (dPEGs), which have a single, defined molecular weight rather than a range. sigmaaldrich.com

The structure of this compound consists of a methoxy-capped polyethylene (B3416737) glycol chain with three ethylene glycol units, terminating in a methylene (B1212753) alcohol group. Its chemical formula is C8H18O4, and it has a molecular weight of 178.23 g/mol . medchemexpress.combiochempeg.com The presence of the methoxy group at one end makes it monofunctional, preventing unwanted cross-linking reactions. biochempeg.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C8H18O4 | medchemexpress.combiochempeg.com |

| Molecular Weight | 178.23 g/mol | medchemexpress.combiochempeg.com |

| CAS Number | 100688-48-0 | medchemexpress.combiochempeg.com |

| Synonyms | 3-(2-(2-Methoxyethoxy)ethoxy)propan-1-ol | biochempeg.com |

The terminal hydroxyl (-OH) group is the key reactive site on the this compound molecule. axispharm.combroadpharm.combroadpharm.com This alcohol group is not highly reactive on its own but can be readily converted or "derivatized" into other more reactive functional groups. axispharm.comlabcompare.comconicet.gov.ar This chemical modification allows the PEG linker to be covalently attached to a wide variety of molecules, including proteins, peptides, and small molecule drugs, through various conjugation chemistries. labcompare.combiosynth.com The hydrophilic PEG spacer in the linker helps to increase the aqueous solubility of the molecule it is attached to. axispharm.combroadpharm.comlabcompare.com

Research-Grade Purity and Storage Considerations

For scientific research applications, the purity and proper storage of chemical reagents are paramount to ensure the reliability and reproducibility of experimental results. The compound this compound is available from various suppliers as a research-grade material.

The purity of research-grade this compound is typically specified as ≥95% or 98%. axispharm.combroadpharm.combiochempeg.com These high levels of purity are essential for applications where contaminants could interfere with sensitive biological or chemical processes, such as in the synthesis of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where it can be used as a linker. medchemexpress.comchemsrc.comglpbio.com

Proper storage is critical to maintain the stability and integrity of the compound. For long-term storage, a temperature of -20°C is commonly recommended. axispharm.combroadpharm.combroadpharm.com Some sources may also suggest storage at -5°C. biochempeg.com General storage guidelines include keeping the compound in a dry place, within a closed container, and protected from sunlight. biochempeg.comambeed.com While the compound requires cold temperatures for storage, it is generally shipped at ambient temperature. axispharm.combroadpharm.comcreative-biolabs.com

| Parameter | Recommendation |

| Purity | ≥95% - 98% |

| Storage Temperature | -20°C or -5°C |

| Shipping Temperature | Ambient |

| Storage Conditions | Store in a dry, well-ventilated, and locked-up place in a closed container. Protect from sunlight. |

Table 2: Purity and Storage Recommendations for this compound. Data sourced from axispharm.combroadpharm.combiochempeg.combroadpharm.comambeed.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4/c1-10-5-6-12-8-7-11-4-2-3-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHPYEIJQRUYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30760847 | |

| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30760847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100688-48-0 | |

| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30760847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for M Peg3 Ch2 Alcohol

General Synthetic Methodologies for mPEG-Alcohols

The synthesis of defined, monodisperse mPEG-alcohols can be achieved through several strategic approaches, each offering distinct advantages in terms of scalability, purity, and control over the final product structure.

Anionic Ring-Opening Polymerization of Ethylene (B1197577) Oxide

Anionic ring-opening polymerization (AROP) of ethylene oxide is a prevalent method for synthesizing polyethylene (B3416737) glycols. This process is initiated by a nucleophile, typically an alkoxide, which attacks the electrophilic carbon of the ethylene oxide ring. The reaction proceeds in a living manner, allowing for the controlled growth of the polymer chain.

For the synthesis of mPEG-alcohols, a methoxide (B1231860) initiator, such as sodium methoxide or potassium methoxide, is used. The methoxide anion attacks an ethylene oxide molecule, initiating the polymerization. The chain propagates through the sequential addition of ethylene oxide monomers. The polymerization is terminated by the addition of a proton source, which protonates the terminal alkoxide to yield the hydroxyl group of the mPEG-alcohol. The degree of polymerization, and thus the length of the PEG chain, can be controlled by the molar ratio of the monomer to the initiator.

| Parameter | Description |

| Monomer | Ethylene Oxide |

| Initiator | Methoxide (e.g., CH3ONa, CH3OK) |

| Mechanism | Nucleophilic attack on the ethylene oxide ring |

| Propagation | Sequential addition of ethylene oxide units |

| Termination | Protonation of the terminal alkoxide |

| Control | Monomer-to-initiator ratio determines chain length |

Stepwise Solid-Phase Synthesis of Monodisperse PEGs

To achieve highly monodisperse PEG derivatives, stepwise solid-phase synthesis offers a high degree of control. broadpharm.com This method involves the sequential addition of protected PEG monomers to a growing chain that is anchored to a solid support, such as a Wang resin. broadpharm.com

A typical synthetic cycle involves three key steps:

Deprotonation: The hydroxyl group on the solid support is deprotonated using a base to form an alkoxide.

Coupling: The alkoxide on the resin reacts with a monomer that has a good leaving group (e.g., a tosylate) at one end and a protecting group (e.g., a dimethoxytrityl, DMTr group) at the other, in a Williamson ether synthesis. broadpharm.com

Deprotection: The protecting group on the newly added monomer is removed, revealing a new hydroxyl group for the next coupling cycle. broadpharm.com

This cycle is repeated until the desired chain length is achieved. Finally, the monodisperse PEG-alcohol is cleaved from the solid support. This method, while more labor-intensive, avoids the dispersity often associated with polymerization methods. broadpharm.com

| Step | Description | Reagents/Conditions |

| Support | Polystyrene-based resin (e.g., Wang resin) | - |

| Deprotonation | Formation of an alkoxide on the resin | Base (e.g., t-BuOK) |

| Coupling | Williamson ether synthesis | Protected monomer with a leaving group (e.g., DMTr-PEG-OTs) |

| Deprotection | Removal of the terminal protecting group | Mild acid (for DMTr) |

| Cleavage | Release of the final product from the resin | Strong acid (e.g., TFA) |

Reduction of mPEG-Alkylesters to mPEG-Alcohols

Another synthetic route to mPEG-alcohols involves the reduction of a corresponding mPEG-alkyl ester. This method is particularly useful for preparing high-purity mPEG-alcohols from purified ester precursors. The ester group can be reduced to a primary alcohol using a strong reducing agent.

Lithium aluminum hydride (LiAlH4) is a commonly used reagent for this transformation due to its high reactivity. researchgate.netchemistrysteps.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The hydride nucleophilically attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide and forming an aldehyde, which is subsequently reduced by another equivalent of hydride to the primary alcohol. An aqueous workup is then performed to neutralize the reaction and protonate the resulting alkoxide.

| Reactant | Reagent | Solvent | Product |

| mPEG-Alkyl Ester | Lithium Aluminum Hydride (LiAlH4) | Anhydrous Ether or THF | mPEG-Alcohol |

Functional Group Interconversion and Activation of m-PEG3-CH2-Alcohol

The terminal hydroxyl group of this compound is a versatile functional handle that can be converted into other functional groups or activated for subsequent reactions.

Oxidation of the Terminal Alcohol to Aldehyde

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, m-PEG3-CH2-aldehyde. This transformation is valuable as aldehydes are reactive electrophiles that can participate in various conjugation reactions, such as reductive amination. To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents are employed.

Common methods for this conversion include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine (B128534). wikipedia.orgbyjus.com It is known for its mild conditions and tolerance of many functional groups. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a convenient and mild method for oxidizing primary alcohols to aldehydes at room temperature in chlorinated solvents like dichloromethane. wikipedia.orgwikipedia.org This method offers high yields and a simple workup. wikipedia.org

| Oxidation Method | Key Reagents | Typical Conditions | Advantages |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to room temperature | Mild, avoids heavy metals |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH2Cl2 | Mild, high yield, simple workup |

Sulfonylation (Tosylation, Mesylation) for Nucleophilic Substitution

To facilitate nucleophilic substitution reactions, the terminal hydroxyl group of this compound can be converted into a good leaving group. This is commonly achieved by sulfonylation, where the alcohol is transformed into a sulfonate ester, such as a tosylate or a mesylate.

Tosylation: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270), which also acts as a solvent and neutralizes the HCl byproduct. google.com The resulting tosylate (OTs) group is an excellent leaving group.

Mesylation: Similarly, the alcohol can be reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine to form a mesylate (OMs). nih.gov Mesylates are also excellent leaving groups and are often used interchangeably with tosylates. precisepeg.com

Once converted to the tosylate or mesylate, the terminal position of the PEG chain becomes highly susceptible to attack by a wide range of nucleophiles (e.g., azides, amines, thiols), enabling the introduction of various functionalities. broadpharm.commdpi.com

| Sulfonylation Reaction | Reagent | Base | Leaving Group |

| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Tosylate (-OTs) |

| Mesylation | Methanesulfonyl chloride (MsCl) | Triethylamine | Mesylate (-OMs) |

Formation of Reactive Esters (e.g., NHS Ester, Carbonates)

The conversion of the terminal hydroxyl group of this compound into a reactive ester is a widely employed strategy to facilitate covalent bonding with nucleophiles, most notably the primary amines found in proteins and peptides. N-hydroxysuccinimide (NHS) esters are particularly common due to their high reactivity and ability to form stable amide bonds.

The synthesis of an NHS ester from this compound typically involves a two-step process. First, the terminal alcohol is reacted with a compound like succinic anhydride to form a carboxylic acid-terminated PEG. This intermediate is then activated using N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble carbodiimide (B86325) like EDC.

Alternatively, succinimidyl carbonates (SC) are another class of highly reactive NHS esters. creativepegworks.com These are formed by activating the terminal hydroxyl group with reagents like N,N'-Disuccinimidyl carbonate (DSC). The resulting m-PEG3-CH2-O-NHS carbonate reacts efficiently with primary and secondary amines to form a stable carbamate (B1207046) linkage. creativepegworks.com This reaction is often performed in anhydrous organic solvents like DMF or DMSO to minimize the competitive hydrolysis of the NHS ester, which has a half-life that can be as short as a few minutes in aqueous solutions. creativepegworks.combroadpharm.com The reactivity of these carbonates can be influenced by the inclusion of alkyl spacers between the PEG chain and the reactive group. researchgate.net

Conversion to Amine, Azide (B81097), or Thiol Functionalities

Beyond esters, the terminal alcohol of this compound can be converted into other crucial functional groups like amines, azides, and thiols, each offering distinct conjugation chemistries.

Conversion to Amines: A common and robust method for converting the alcohol to a primary amine involves a multi-step sequence. nih.govbath.ac.uk

Activation of the Hydroxyl Group: The alcohol is first converted into a good leaving group. This is typically achieved by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine to form a tosylate or mesylate ester, respectively. This step avoids the use of harsh acidic conditions. chemistrysteps.com

Nucleophilic Substitution with Azide: The resulting tosylate or mesylate is then reacted with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF. chemistrysteps.com The azide ion displaces the leaving group via an SN2 reaction to yield an azido-terminated PEG.

Reduction of the Azide: The terminal azide group is subsequently reduced to a primary amine. This reduction can be accomplished using several reagents, including triphenylphosphine (B44618) (PPh₃) followed by water (the Staudinger reaction), catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst, or reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov

Conversion to Azides: As described above, the formation of an azide-terminated PEG is a key intermediate in the synthesis of amines. nih.gov The azido (B1232118) group itself is a valuable functionality, enabling highly specific "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Conversion to Thiols: To synthesize a thiol-terminated PEG from this compound, the activated tosylate or mesylate intermediate can be reacted with a thiol-containing nucleophile, such as potassium thioacetate (B1230152). The resulting thioacetate is then hydrolyzed under basic conditions to yield the free thiol (sulfhydryl) group. The thiol group is highly useful for its ability to react with maleimides and form stable linkages with noble metal surfaces like gold. broadpharm.com

Purity and Characterization of Synthetic Products

Ensuring the purity and structural integrity of this compound and its derivatives is paramount for their successful application. A combination of analytical techniques is employed to assess purity and confirm the chemical structure of the synthesized products.

Analytical Techniques for Purity Assessment (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of PEG derivatives. mdpi.com It allows for the identification and integration of signals corresponding to protons in different parts of the molecule, such as the methoxy (B1213986) (-OCH₃) end group, the ethylene glycol repeating units (-OCH₂CH₂-), and the protons on the carbon atoms adjacent to the terminal functional group. For this compound, specific signals for the -CH₂-OH group would be expected. Upon derivatization, the disappearance of these signals and the appearance of new, characteristic peaks confirm the success of the reaction. Purity can be estimated by comparing the integration of peaks corresponding to the desired product against those of any remaining starting material or impurities. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is essential for verifying the molecular weight of the synthesized PEG compound. medchemexpress.com For polymers like PEGs, which often have some degree of polydispersity, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful. morressier.com This technique provides a distribution of polymer chain masses, allowing for the determination of the average molecular weight and the polydispersity index (PDI). This is crucial for confirming that the core PEG structure has not undergone significant chain cleavage or unwanted side reactions during derivatization.

Minimization of Low-Molecular-Weight PEG Decomposition

Polyethylene glycol, despite the general stability of its ether linkages, is susceptible to degradation, particularly under conditions of thermal stress and in the presence of oxygen. morressier.comkorea.ac.kr This thermo-oxidative degradation typically proceeds via a random chain scission mechanism, which can lead to the formation of lower-molecular-weight impurities, including formic esters. korea.ac.kr

To minimize decomposition during the synthesis and handling of this compound and its derivatives, several precautions are necessary:

Temperature Control: Avoiding excessive heat during reactions and storage is critical to prevent thermal degradation.

Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation by excluding atmospheric oxygen. korea.ac.kr

Use of Antioxidants: In some cases, the addition of antioxidants can suppress the degradation process. For instance, hindered phenolic antioxidants like 2,2'-methylene-bis(4-methyl-6-tert-butylphenol) have been shown to be effective in stabilizing PEG. korea.ac.kr

Storage Conditions: Derivatives, especially highly reactive ones like NHS esters, are often sensitive to moisture and should be stored at low temperatures (e.g., -20°C) with a desiccant to prevent hydrolysis and maintain their reactivity. broadpharm.com

By implementing these strategies, the structural integrity of the low-molecular-weight PEG chain can be preserved, ensuring the quality and reliability of the final functionalized product.

Applications in Bioconjugation and Biomedical Engineering

PEGylation and Bioconjugation Techniques Utilizing m-PEG3-CH2-Alcohol

PEGylation, the covalent attachment of PEG chains to molecules, is a well-established strategy to enhance the therapeutic properties of biomolecules. nih.govnih.govconicet.gov.ar This modification can improve solubility, increase stability against enzymatic degradation, prolong circulation half-life by reducing renal clearance, and decrease immunogenicity. nih.govnih.gov The this compound linker is a precursor used in these PEGylation processes, where its terminal alcohol is first activated to facilitate conjugation. axispharm.comconicet.gov.ar

The covalent modification of therapeutic proteins, peptides, and oligonucleotides with PEG chains is a primary application stemming from precursors like this compound. biosynth.comnih.gov For proteins and peptides, the most common targets for PEGylation are the nucleophilic side chains of amino acids. conicet.gov.ar The ε-amino group of lysine (B10760008) is a frequent target due to its accessibility and reactivity. conicet.gov.armdpi.com By activating the hydroxyl group of the PEG linker into an electrophilic species, such as an N-hydroxysuccinimidyl (NHS) ester, it can readily react with lysine residues to form stable amide bonds. nih.govcreativepegworks.com

Other targeted residues include the N-terminal α-amino group, the sulfhydryl (thiol) group of cysteine, and the carboxyl groups of aspartic and glutamic acid. conicet.gov.armdpi.comnih.gov Cysteine-specific PEGylation is particularly valuable as it often allows for more site-specific modification compared to the more abundant lysine residues. mdpi.com

In the realm of nucleic acids, modifying the 3' or 5' termini of oligonucleotides with PEG is employed to enhance their pharmacological properties for applications such as antisense therapy. umich.edu Specialized solid-phase synthesis supports can be prepared using PEG derivatives to incorporate the PEG linker directly during oligonucleotide synthesis. umich.educsic.es

PEGylation is a critical technique for modifying the surfaces of nanoparticles used in drug delivery and diagnostics. biosynth.comsigmaaldrich.com Attaching PEG chains, derived from precursors like this compound, to the surface of nanoparticles creates a hydrophilic, biocompatible corona. nih.govsigmaaldrich.com This "stealth" layer minimizes nonspecific interactions with proteins (opsonization), thereby preventing rapid clearance by the reticuloendothelial system and prolonging circulation time. nih.govmdpi.com The terminal alcohol of the PEG linker can be converted to functional groups like thiols, which form strong, stable bonds with noble metal surfaces such as gold nanoparticles. mdpi.comnih.gov

Small-molecule drugs, particularly those with poor water solubility, can also be conjugated to PEG linkers. nih.govnih.gov This conjugation can dramatically increase the aqueous solubility of hydrophobic drugs, improving their formulation and bioavailability. nih.govresearchgate.net The PEG acts as a carrier, and the linkage is often designed to be cleavable, allowing for the release of the active drug at the target site. nih.gov

The versatility of this compound lies in the ability to convert its terminal hydroxyl group into various reactive functionalities to form different types of stable covalent bonds. axispharm.comconicet.gov.ar The choice of linkage chemistry depends on the target functional group on the biomolecule and the desired stability of the resulting conjugate. nih.govucl.ac.be

Amide Bond: This is one of the most common and stable linkages. The PEG-alcohol is first oxidized to a carboxylic acid, which is then activated, often as an N-hydroxysuccinimidyl (NHS) ester. This activated PEG reacts efficiently with primary amines (like the side chain of lysine) under mild conditions (pH 7-9) to form a robust amide bond. nih.govcreativepegworks.com

Ester Bond: Ester linkages can be formed by reacting a PEG-carboxylic acid (derived from the alcohol) with hydroxyl groups on a target molecule, often using a coupling agent like DCC. acs.org However, ester bonds are susceptible to hydrolysis, which can be a disadvantage for stability but can be exploited for controlled drug release applications. ucl.ac.be

Urethane (B1682113) (Carbamate) Bond: PEG-alcohols can be activated with reagents like p-nitrophenyl chloroformate or benzotriazolyl carbonate to form PEG-carbonates. ucl.ac.be These intermediates react with amine groups on proteins to yield stable urethane linkages. conicet.gov.arucl.ac.be

Thioether Bond: To target cysteine residues, the PEG-alcohol can be converted into a thiol-reactive group, such as a maleimide (B117702) or a vinyl sulfone. mdpi.com The reaction between a PEG-maleimide and a thiol group on a protein proceeds readily at neutral pH to form a stable thioether bond, which is a cornerstone of many site-specific conjugation strategies. mdpi.com

| Activated PEG Derivative (from this compound) | Target Functional Group | Resulting Covalent Bond | Key Characteristics |

|---|---|---|---|

| PEG-NHS Ester | Amine (-NH₂) | Amide | Highly stable, common for lysine conjugation. nih.govcreativepegworks.com |

| PEG-Carboxylic Acid (+ coupling agent) | Alcohol (-OH) | Ester | Susceptible to hydrolysis, useful for prodrugs. ucl.ac.be |

| PEG-Carbonate (e.g., p-nitrophenyl) | Amine (-NH₂) | Urethane | Stable linkage. conicet.gov.arucl.ac.be |

| PEG-Maleimide | Thiol (-SH) | Thioether | Stable, enables cysteine-specific conjugation. mdpi.com |

| PEG-Aldehyde (+ reducing agent) | Amine (-NH₂) | Secondary Amine | Stable bond, often used for N-terminal specific modification. creativepegworks.com |

A significant goal in bioconjugation is to attach polymers to a specific, single site on a protein or antibody. nih.govrsc.org This site-specificity ensures a homogeneous product with predictable properties, avoiding the heterogeneity that arises from random conjugation to multiple sites (e.g., various lysine residues). nih.govnih.gov Heterogeneity can lead to loss of biological activity if the modification occurs at or near the active site. nih.govrsc.org

Several strategies achieve site-specific PEGylation using derivatives of linkers like this compound:

N-terminal PEGylation: The α-amino group at the N-terminus of a protein has a lower pKa than the ε-amino group of lysine. By carefully controlling the reaction pH (around 7), it is possible to selectively react an aldehyde-activated PEG with the N-terminus via reductive amination. conicet.gov.armdpi.com

Cysteine-Specific Conjugation: This is a widely used method for site-specific modification. mdpi.com Free cysteine residues are relatively rare in proteins. When they are present or introduced via genetic engineering, they provide a unique handle for conjugation with thiol-reactive PEGs (e.g., PEG-maleimide) to form stable thioether bonds. mdpi.com

Enzymatic Conjugation: Enzymes like transglutaminase can be used to create a covalent bond between a specific glutamine residue and a PEG-amine derivative, offering high specificity. ucl.ac.be Another enzymatic method, glycoPEGylation, involves the enzymatic attachment of a PEGylated sugar moiety to specific glycosylation sites on a protein. conicet.gov.ar

While PEGylation is the gold standard, the search for alternative polymers is driven by factors such as the potential for anti-PEG antibodies, which can lead to accelerated blood clearance of PEGylated drugs in some patients. nih.govrsc.org One such alternative is Poly(vinyl alcohol) (PVA), a water-soluble and biocompatible polymer. nih.govrsc.org The process of conjugating PVA to biomolecules is termed "PVAylation". nih.gov

PVA offers unique properties not found in PEG. nih.govrsc.org It is biodegradable in the environment and possesses a notable ability to inhibit ice recrystallization, which can be beneficial for the cryopreservation and stabilization of biologics during storage and transport. nih.govrsc.orgresearchgate.net However, achieving site-specific PVAylation has been challenging due to difficulties in producing homogenous, mono-functionalized PVA polymers, a hurdle that recent research has begun to overcome. nih.govrsc.org

| Feature | PEGylation (using this compound derivatives) | PVAylation |

|---|---|---|

| Primary Polymer | Poly(ethylene glycol) | Poly(vinyl alcohol) |

| Biocompatibility | High, FDA-approved. nih.govsigmaaldrich.com | High, considered biocompatible. nih.govrsc.org |

| Immunogenicity | Generally low, but anti-PEG antibodies are a known concern. nih.govrsc.org | Considered a potential alternative to mitigate anti-PEG antibody issues. rsc.org |

| Key Advantages | Well-established chemistry, prolongs circulation, increases solubility, "stealth" effect. nih.govnih.gov | Biodegradable, ice recrystallization inhibition, potential non-immunogenic alternative. nih.govrsc.org |

| Challenges | Potential for immunogenicity, non-biodegradable backbone. nih.govrsc.org | Historically difficult to achieve site-specific conjugation due to synthetic challenges. nih.govresearchgate.net |

Role in Drug Delivery Systems

Linkers derived from this compound are integral to modern drug delivery systems, primarily through the benefits conferred by PEGylation. sigmaaldrich.comcd-bioparticles.net The covalent attachment of these PEG linkers to drugs or drug carriers is a proven strategy to optimize pharmacokinetic profiles. nih.govnih.gov

The primary roles in drug delivery include:

Enhanced Solubility and Stability: PEGylation can convert poorly soluble drugs into water-soluble conjugates, which is crucial for intravenous administration. nih.govnih.gov It also protects therapeutic proteins and peptides from enzymatic degradation. nih.gov

Prolonged Circulation (Stealth Effect): By forming a hydrophilic shield around a drug or nanoparticle, PEGylation masks it from the immune system and reduces renal filtration. nih.govmdpi.com This leads to a significantly longer half-life in the bloodstream, allowing for reduced dosing frequency. nih.gov

Linkers in Advanced Therapeutics: Short PEG linkers, such as those based on this compound, are used as flexible, hydrophilic spacers in complex drug constructs. In Antibody-Drug Conjugates (ADCs), PEG linkers are incorporated to improve the solubility and stability of the conjugate, connecting the antibody to the cytotoxic payload. nih.gov They are also used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where they serve to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. medchemexpress.commedchemexpress.com

Enhanced Pharmacokinetics and Circulation Time of Therapeutics

A primary application of PEGylation is the extension of a drug's circulation half-life. The hydrophilic nature of the PEG chain increases the hydrodynamic radius of the conjugated therapeutic, which in turn reduces its renal clearance. ekb.eg This leads to a prolonged presence in the bloodstream, allowing for sustained therapeutic action. ekb.egucl.ac.be Studies have shown that even short PEG chains can significantly impact circulation time. nih.gov For instance, PEGylation has been shown to increase the blood area under the curve values of drugs like paclitaxel, leading to enhanced tumor accumulation. rsc.org The density and length of the PEG chains are crucial factors that influence the circulation time of nanoparticles in the blood. nih.gov

The "stealth effect" conferred by PEGylation shields the therapeutic from the mononuclear phagocyte system (MPS), further contributing to its extended circulation. nih.govfrontiersin.org By creating a hydration layer, PEG coatings hinder the attachment of opsonins, proteins that mark foreign substances for clearance by immune cells. nih.gov This reduced opsonization leads to decreased uptake by the liver and spleen, major organs of the MPS. nih.govgoogle.com

Improvement of Drug Solubility and Stability

Many potent therapeutic agents are limited by their poor solubility in aqueous environments. The hydrophilic PEG spacer of this compound can significantly enhance the water solubility of hydrophobic drugs. ekb.egbroadpharm.combroadpharm.com Each ethylene (B1197577) glycol unit in the PEG chain can bind with water molecules, creating a hydrating shell around the drug molecule. ekb.egnih.gov This increased solubility is crucial for the formulation and effective delivery of otherwise challenging drug candidates. ucl.ac.be

Reduced Immunogenicity and Antigenicity of Conjugated Biomolecules

The immune system can recognize and mount a response against therapeutic biomolecules, particularly proteins and peptides, leading to reduced efficacy and potential adverse reactions. PEGylation serves as a powerful strategy to mitigate this immunogenicity. ekb.egnih.gov The flexible and mobile PEG chains create a steric shield that masks the antigenic epitopes of the conjugated molecule from immune recognition. ucl.ac.benih.gov This "stealth" property significantly reduces the likelihood of an immune response, allowing for repeated administration of the therapeutic without loss of effectiveness. ucl.ac.benih.gov

The reduction in immunogenicity is a key advantage of using PEG derivatives like this compound. By camouflaging the therapeutic from the immune system, PEGylation helps to prevent the formation of anti-drug antibodies, which can neutralize the drug and lead to accelerated clearance. mdpi.com

Applications in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. fujifilm.com The linker that connects the antibody to the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. fujifilm.com Derivatives of this compound, such as m-PEG3-CH2CH2COOH, are utilized as non-cleavable ADC linkers. chemsrc.com

Integration into PROTAC Linker Design

Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that harness the cell's own protein degradation machinery to eliminate disease-causing proteins. medchemexpress.commedchemexpress.com A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com The linker plays a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target. nih.gov

This compound and its derivatives are frequently used as components in PROTAC linkers. medchemexpress.commedchemexpress.comchemsrc.comalibaba.comglpbio.comanjiechem.commedchemexpress.comchemsrc.com The flexible and hydrophilic nature of the PEG chain can influence the solubility and cell permeability of the PROTAC. nih.gov While alkyl and PEG chains are the most common motifs in PROTAC linkers, the specific composition and length of the linker can significantly impact the potency and pharmacokinetic properties of the degrader. nih.govacs.org Research has shown that even subtle changes, such as replacing a PEG unit with an alkyl chain, can affect the degradation activity. nih.gov

Applications in Surface Modification and Materials Science

The ability of PEG to resist protein adsorption has made it a valuable tool for modifying the surfaces of materials used in biomedical applications. The attachment of PEG chains, including short ones derived from this compound, can dramatically alter the interaction of a material with its biological environment.

Prevention of Non-Specific Protein Adsorption and Cell Adhesion

When a material comes into contact with biological fluids, proteins rapidly adsorb to its surface, a process known as biofouling. This protein layer can trigger a cascade of undesirable events, including blood coagulation, inflammation, and bacterial adhesion. acs.org Modifying surfaces with PEG is a widely used strategy to create a "non-fouling" or "protein-resistant" background. acs.orgcore.ac.uk

The mechanism behind PEG's anti-fouling properties is attributed to steric hindrance and the formation of a tightly bound hydration layer. The flexible PEG chains create a physical barrier that prevents proteins from approaching the surface. acs.org Additionally, the strong interaction between the ether oxygen atoms of the PEG and water molecules creates a hydration shell that is energetically unfavorable for proteins to displace. researchgate.net

Surfaces modified with PEG have been shown to effectively prevent the adhesion of various cell types. berkeley.edunih.gov This property is particularly important for medical implants, biosensors, and cell culture platforms where non-specific cell attachment needs to be minimized. nih.govresearchgate.net For instance, PEG-modified glass substrates have demonstrated a significant reduction in fibroblast adhesion. berkeley.edu The ability to control cell adhesion is crucial for the proper function and biocompatibility of a wide range of biomedical devices.

Functionalization of Surfaces with Oxide Layers (e.g., Silane Conjugation)

The compound this compound is a valuable reagent for the surface functionalization of materials possessing oxide layers, such as silicon oxides. This process is crucial in various fields, including microelectronics, material science, and biomedical engineering, to tailor the surface properties of substrates. The primary mechanism involves the covalent attachment of the alcohol group to the oxide surface, often through a condensation reaction with surface silanol (B1196071) (Si-OH) groups to form stable silyl (B83357) ether (Si-O-C) bonds. sfu.casfu.ca

The modification of silicon oxide surfaces with alcohol-based monolayers is a well-studied area. sfu.ca These reactions can be facilitated by methods like convective heating, UV radiation, or microwave heating to accelerate the formation of uniform monolayers. sfu.casfu.ca The choice of solvent is critical; polar aprotic solvents like propylene (B89431) carbonate have been shown to be effective as they can dissolve both the alcohol reactant and the water byproduct without causing unwanted side reactions. sfu.ca

The resulting PEGylated surface exhibits altered properties. The short, hydrophilic PEG chain of this compound can increase the hydrophilicity of the surface and provide a "stealth" effect, reducing non-specific protein adsorption. This is particularly important for biosensing applications where minimizing background noise is essential for accurate detection. d-nb.info Furthermore, the terminal methoxy (B1213986) group of the this compound molecule prevents further polymerization or unwanted cross-linking on the surface, ensuring a well-defined monolayer.

Research has demonstrated that the quality and uniformity of these self-assembled monolayers (SAMs) are paramount for their effectiveness. sfu.cad-nb.info A well-ordered and densely packed monolayer can significantly improve the performance and reproducibility of devices by preventing defects that could compromise their function. sfu.cad-nb.info The use of bifunctional linkers, where one end attaches to the surface and the other presents a reactive group for further conjugation, is a common strategy. d-nb.info While this compound itself has a terminal alcohol, it can be derivatized to introduce other functionalities for subsequent bioconjugation steps. axispharm.combroadpharm.commedkoo.com

Enhancing Colloidal Stability of Nanoparticles

The attachment of polyethylene (B3416737) glycol (PEG) to nanoparticles, a process known as PEGylation, is a widely used strategy to enhance their colloidal stability, particularly in biological fluids. nih.govfrontiersin.orgresearchgate.net this compound can be utilized for this purpose, where its hydroxyl group is reacted to anchor the molecule to the nanoparticle surface. The PEG chain then extends into the surrounding medium, creating a hydrophilic shield. mdpi.com

This PEG layer provides steric stabilization, which is a powerful mechanism for preventing nanoparticle aggregation. frontiersin.org The flexible PEG chains create a repulsive force between particles, overcoming the attractive van der Waals forces that would otherwise cause them to clump together. frontiersin.org This effect is crucial for maintaining the dispersity of nanoparticles in aqueous solutions and saline environments. nih.gov

The improved colloidal stability imparted by PEGylation has several significant benefits for biomedical applications:

Reduced Protein Adsorption: The hydrophilic PEG shell minimizes the non-specific binding of proteins (opsonization), which is the first step in recognition and clearance by the immune system. mdpi.com This "stealth" effect prolongs the circulation time of the nanoparticles in the bloodstream. frontiersin.orgmdpi.com

Increased Biocompatibility: PEG is known for its low toxicity and immunogenicity, making PEGylated nanoparticles more compatible with biological systems. researchgate.net

Improved Storage and Handling: Enhanced stability prevents aggregation during storage and formulation, ensuring a consistent product. frontiersin.org

The effectiveness of PEGylation in stabilizing nanoparticles depends on factors such as the length of the PEG chain and the grafting density on the nanoparticle surface. mdpi.com While this compound has a relatively short PEG chain, it can still contribute to improved stability, and the principles are applicable to a wide range of PEG derivatives. Research has shown that even a low concentration of PEG coating can significantly improve the stability of nanoparticles in various pH conditions and ionic strengths. researchgate.net

Development of PEG-Based Hydrogels

Poly(ethylene glycol) (PEG)-based hydrogels are a cornerstone of biomedical engineering, valued for their high water content, biocompatibility, and tunable properties. nih.govmdpi.com These three-dimensional, cross-linked polymer networks can be designed to mimic the extracellular matrix, providing a suitable environment for cell encapsulation and tissue engineering applications. nih.gov

This compound, with its terminal hydroxyl group, can serve as a building block or a modifying agent in the synthesis of these hydrogels. medkoo.combroadpharm.com The hydroxyl group can participate in various cross-linking chemistries to form the hydrogel network. For instance, it can be reacted with diisocyanates or activated diacids to form urethane or ester linkages, respectively, creating a cross-linked structure.

The incorporation of m-PEG derivatives into hydrogels offers several advantages:

Biocompatibility: PEG is well-tolerated in the body, minimizing inflammatory responses. nih.gov

Controlled Permeability: The porous nature of PEG hydrogels allows for the diffusion of nutrients, oxygen, and metabolic waste, which is essential for the viability of encapsulated cells. nih.gov

Tunable Mechanical Properties: The mechanical strength and elasticity of the hydrogel can be adjusted by varying the concentration of the PEG precursor, the cross-linking density, and the molecular weight of the PEG chains. mdpi.com

Biofunctionalization: The hydrogel matrix can be functionalized with bioactive molecules, such as peptides or growth factors, to direct cell behavior, including adhesion, proliferation, and differentiation. nih.gov

PEG hydrogels are being explored for a wide array of applications, including as cell delivery vehicles for treating diseases like type 1 diabetes and neurodegenerative disorders, and as scaffolds for regenerative medicine. nih.gov The ability of these hydrogels to provide a protective, "immuno-isolating" barrier for encapsulated cells from the host immune system is a particularly significant advantage. nih.gov

Impact on Biomedical Devices and Biosensors

The unique properties of this compound and related PEG compounds make them highly impactful in the design and performance of biomedical devices and biosensors. axispharm.comresearchgate.net Their primary role is often in surface modification, where they contribute to improved biocompatibility, reduced biofouling, and enhanced analytical performance. axispharm.comacs.org

Biomedical Devices:

For implantable devices and other materials that come into contact with biological tissues, surface modification with PEG is crucial for minimizing adverse reactions. The hydrophilic and bio-inert nature of the PEG layer reduces protein adsorption and cell adhesion, which can otherwise lead to inflammation, blood clot formation (thrombosis), and rejection of the device. By creating a non-fouling surface, PEGylation enhances the long-term stability and safety of biomedical implants.

Biosensors:

In the field of biosensing, the challenge of non-specific binding is a major hurdle to achieving high sensitivity and accuracy. metu.edu.tr When a biosensor is exposed to a complex biological sample like blood or serum, unwanted proteins and cells can adhere to the sensor surface, generating false signals and obscuring the detection of the target analyte.

Functionalizing the sensor surface with a compound like this compound can create a low-fouling background. d-nb.info This is achieved by forming a densely packed, hydrophilic layer that resists the adsorption of non-target biomolecules. mdpi.com This "passivation" of the surface is critical for:

Increasing Signal-to-Noise Ratio: By minimizing background interference, the specific signal from the target analyte is more easily detected.

Improving Sensitivity and Detection Limits: The ability to detect lower concentrations of the target molecule is enhanced. metu.edu.tr

Enhancing Reproducibility: Consistent sensor performance is achieved by preventing variable surface fouling.

The terminal alcohol group of this compound can also be used as a handle to covalently attach biorecognition elements (e.g., antibodies, enzymes, DNA) to the sensor surface after initial surface passivation. axispharm.combroadpharm.com This ensures that the sensing molecules are properly oriented and accessible for binding to their targets, further improving the performance of the biosensor. acs.org The combination of a conjugated polymer like PEG with other materials, such as carbon nanotubes, has been shown to improve the performance of biosensors by increasing the effective surface area and enhancing electron transfer. metu.edu.tr

Mechanistic and Theoretical Considerations

Mechanistic Studies of Functionalization Reactions

The terminal hydroxyl group of m-PEG3-CH2-alcohol is the primary site for its chemical modifications, enabling its use as a versatile linker in various applications. Understanding the mechanisms of reactions involving this alcohol functionality is crucial for controlling the synthesis of its derivatives.

Alcohol Oxidation Mechanisms in Catalysis

The oxidation of the primary alcohol in this compound to an aldehyde or a carboxylic acid is a fundamental transformation. This process is often achieved using catalytic methods, which are favored for their efficiency and selectivity. Common catalytic systems involve transition metals or stable radicals.

A widely employed catalyst for the selective oxidation of primary alcohols is the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical, often used in conjunction with a co-oxidant like sodium hypochlorite or a metal catalyst with molecular oxygen. The catalytic cycle for a TEMPO/copper(I) chloride system with O₂ can be described as follows:

Oxidation of the Catalyst: The copper(I) catalyst is first oxidized by molecular oxygen to copper(II).

Activation of TEMPO: The Cu(II) species then oxidizes TEMPO to the corresponding N-oxoammonium salt, which is the active oxidant.

Alcohol Oxidation: The N-oxoammonium salt reacts with the alcohol (this compound) in a concerted or stepwise manner. This step involves the abstraction of a hydride from the α-carbon of the alcohol, leading to the formation of the aldehyde and a hydroxylamine.

Catalyst Regeneration: The hydroxylamine undergoes comproportionation with another molecule of the N-oxoammonium salt to regenerate two molecules of the TEMPO radical, thus completing the catalytic cycle.

The selectivity for the aldehyde over the carboxylic acid is a key advantage of this method under controlled conditions. Over-oxidation to the carboxylic acid can occur, particularly if water is present in the reaction mixture, as the initially formed aldehyde can be hydrated to a geminal diol, which can then be further oxidized.

| Intermediate | Role in the Catalytic Cycle | Key Structural Feature |

|---|---|---|

| Copper(II) species | Oxidizes TEMPO | Higher oxidation state metal center |

| N-oxoammonium salt | Active oxidant of the alcohol | Electrophilic nitrogen-oxygen bond |

| Hydroxylamine | Reduced form of the active oxidant | N-OH group |

Nucleophilic Substitution Pathways on Activated PEG

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a good leaving group. This "activation" of the alcohol is a critical step in many functionalization reactions.

One common method of activation is the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine (B92270). The mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation of the resulting oxonium ion by the base.

Once the alcohol is converted to a sulfonate ester, it becomes an excellent leaving group, readily displaced by a wide range of nucleophiles in an SN2 reaction. The general mechanism is as follows:

Activation Step: m-PEG3-CH₂-OH + TsCl + Pyridine → m-PEG3-CH₂-OTs + Pyridinium chloride

Substitution Step: m-PEG3-CH₂-OTs + Nu⁻ → m-PEG3-CH₂-Nu + ⁻OTs

where Nu⁻ represents a nucleophile.

The SN2 pathway is favored for this primary alcohol derivative due to the low steric hindrance at the α-carbon, leading to an inversion of stereochemistry if the carbon were chiral. Given that the α-carbon in this compound is not a stereocenter, this inversion is not observable but is mechanistically significant. The rate of the substitution reaction is dependent on the nature of the nucleophile, the solvent, and the specific sulfonate leaving group, with triflates being more reactive than tosylates and mesylates.

Supramolecular Interactions Involving this compound Derivatives

The methoxy-terminated triethylene glycol chain of this compound and its derivatives plays a significant role in mediating non-covalent interactions, which are fundamental to their application in areas such as drug delivery and nanotechnology.

Host-Guest Chemistry in Drug Delivery Systems

Derivatives of this compound can participate in host-guest chemistry, where the PEG chain can be encapsulated within the cavity of a larger "host" molecule. A prominent class of host molecules for PEG chains are cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.

The ethylene (B1197577) glycol units of the PEG chain can thread into the cavity of α-cyclodextrin, forming a pseudorotaxane or poly-pseudorotaxane structure. The driving forces for this complexation are primarily hydrophobic interactions between the ethylene units of the PEG and the nonpolar interior of the cyclodextrin, as well as hydrogen bonding between the ether oxygens of the PEG and the hydroxyl groups on the rim of the cyclodextrin.

In the context of drug delivery, a drug can be conjugated to a molecule that acts as a "guest" for a "host" that is part of a larger assembly, such as a hydrogel or a nanoparticle. Alternatively, the PEG chain itself can act as the guest. These host-guest interactions are reversible and can be designed to be responsive to specific stimuli (e.g., pH, temperature, enzymes), allowing for controlled drug release. The binding affinity between the PEG chain and the host molecule is a critical parameter that can be tuned by altering the length of the PEG chain and the nature of the host.

Role of PEG in Self-Assembly and Nanostructure Formation

When this compound is functionalized with a hydrophobic moiety, the resulting amphiphilic molecule can self-assemble in aqueous environments to form various nanostructures, such as micelles or vesicles (polymersomes). The hydrophilic m-PEG3- segment forms the corona of the nanostructure, interfacing with the aqueous surroundings, while the hydrophobic part forms the core.

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which self-assembly occurs. The balance between the hydrophilic and hydrophobic portions of the molecule, known as the hydrophilic-lipophilic balance (HLB), dictates the morphology of the resulting nanostructure. For a given hydrophobic block, a shorter hydrophilic PEG chain like the m-PEG3- moiety will lead to a lower HLB value compared to a longer PEG chain, which can influence the curvature and, consequently, the shape of the self-assembled structure.

These self-assembled nanostructures are of great interest in drug delivery for encapsulating hydrophobic drugs within their core, thereby increasing their solubility and stability in physiological environments.

Hydrogen Bonding and Intermolecular Forces in PEG Systems

The ether oxygens along the backbone of the this compound chain are capable of acting as hydrogen bond acceptors. In aqueous solutions, these ether oxygens form hydrogen bonds with water molecules, which is the primary reason for the high water solubility of PEG and its derivatives.

In addition to interactions with water, the terminal hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. This allows for the formation of intermolecular hydrogen bonds with other molecules, including other PEG chains, polymers, or small molecules. These hydrogen bonding interactions can influence the physical properties of PEG-containing systems, such as their viscosity, thermal behavior, and ability to form complexes.

| Type of Interaction | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bonding (Acceptor) | Ether oxygens | Confers water solubility and interaction with H-bond donors. |

| Hydrogen Bonding (Donor/Acceptor) | Terminal hydroxyl group | Enables self-association and interaction with other polar molecules. |

| Dipole-Dipole Interactions | C-O bonds | Contributes to the overall polarity and cohesive energy. |

| London Dispersion Forces | Entire molecule | Weak, non-specific attractions that increase with chain length. |

Conformational Dynamics and Solvent Interactions

The flexibility of the PEG chain is central to its function, allowing it to adopt a variety of conformations in solution. This dynamic behavior is significantly influenced by the surrounding solvent molecules, which can engage in hydrogen bonding and other non-covalent interactions with the ether oxygens and terminal hydroxyl group of the PEG derivative.

Molecular Dynamics Studies of PEG in Various Solvents

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the structural properties of PEG and its derivatives in different solvent environments at an atomistic level. nih.gov These studies provide critical insights into the forces governing the conformation and solvation of these polymers.

Research employing MD simulations has explored the behavior of PEG monolaurate (PEGML) in water and a range of aliphatic alcohols, including methanol, ethanol, 2-propanol, 2-butanol, tert-butanol, and 1-pentanol. nih.govrsc.org By analyzing hydrogen bonds, electrostatic interactions, and van der Waals forces, these simulations elucidate the nature of interactions between the PEG derivative and the solvent molecules. rsc.org The validity of the force fields used in these simulations is often confirmed by comparing the simulated densities with experimental values. rsc.org

Further computational analysis through methods like the free energy perturbation (FEP) approach helps in understanding the solvation free energy, offering a quantitative measure of the solvent's affinity for the PEG derivative. nih.gov Radial distribution functions are also analyzed to gain a deeper understanding of the solution's behavior at the molecular level. nih.gov

The following table summarizes key findings from molecular dynamics studies on PEG derivatives in various solvents.

| PEG Derivative | Solvent(s) | Key Findings | Computational Methods |

| Polyethylene (B3416737) glycol monolaurate (PEGML) | Water, Methanol, Ethanol, 2-Propanol, 2-Butanol, tert-Butanol, 1-Pentanol | Solvent type significantly influences structural properties through hydrogen bonding, electrostatic, and van der Waals interactions. nih.govrsc.org | Molecular Dynamics (MD), Free Energy Perturbation (FEP), Radial Distribution Functions nih.gov |

| PEG200, Di-, Tetra-, and Hexaethylene glycol | Water (as impurity) | Water impurities do not aggregate but form hydrogen bonds with PEG oligomers, reducing inter-oligomer hydrogen bonding. nsf.govnih.gov | Molecular Dynamics (MD) with OPLS-AA, SPC/E, and TIP4P/2005 force fields nih.gov |

| Polyethylene glycol monododecanoate (PEGMD) | Water, Methanol, Ethanol, 2-Propanol | The radius of gyration indicates the highest degree of compactness in water, followed by methanol, ethanol, and propanol. researchgate.net | Atomistic Molecular Dynamic Simulations (GROMACS) researchgate.net |

Influence of Solvent on PEG Derivative Conformation

The conformation of PEG and its derivatives is highly sensitive to the solvent environment. azom.com This conformational flexibility is a critical aspect of its properties, including its solubility. azom.com Infrared (IR) spectroscopy has been a valuable technique for probing the conformational changes of PEG in response to solvent composition and temperature. azom.com The polyether backbone modes, CH2 wagging and twisting modes, and CH2 rocking modes are particularly sensitive to conformational shifts. azom.com

One of the well-characterized conformations of PEG is the TGT (trans-gauche-trans) arrangement, which corresponds to a helical polymer structure with a gauche conformation around the C-C bond and trans conformations around the C-O bonds. azom.com This helical ordering can be influenced by factors such as temperature, with elevated temperatures leading to a less ordered structure. azom.com

Computational studies have further illuminated the role of the solvent in determining PEG conformation. MD simulations have shown that the presence of water can reduce the solvent-accessible surface area (SASA) of a PEGylated protein, indicating that the PEG chain can effectively shield parts of the protein from the solvent. nih.gov This is due to interactions between the PEG chain and the protein surface, which can include both hydrogen bonds and hydrophobic interactions. nih.gov

The choice of solvent also has a significant impact on the solubility of PEG. Studies have investigated the solubility of various molecular weights of PEG in solvents such as tetrahydrofuran (B95107) (THF), chloroform, dimethylsulfoxide (DMSO), methanol, and water. researchgate.net Algorithmic approaches based on solubility parameters have been used to predict the dissolving capability of these solvents, with THF being identified as a particularly good solvent for PEG. researchgate.net

The interaction between PEG and the solvent can also be viewed from the perspective of PEG behaving as a weak organic solvent itself. It has been shown to interact unfavorably with polar and charged groups while stabilizing aromatic groups. researchgate.net The chemical affinity between the solvent and the polymer chains is a crucial factor in inducing conformational changes at the polymer surface. researchgate.net

The table below details the observed influence of different solvents on the conformation of PEG and its derivatives based on various experimental and computational studies.

| Technique | PEG Derivative/System | Solvent(s) | Observed Influence on Conformation |

| Infrared Spectroscopy | Poly(ethylene glycol) dimethyl ether (MW 500) | Water | Temperature and water composition affect the helical ordering (TGT conformation) of the PEG chain. azom.com |

| Molecular Dynamics | PEGylated Insulin | Water | PEG reduces the solvent-accessible surface area of the protein and interacts via hydrogen bonds and hydrophobic interactions. nih.gov |

| Solubility Studies | Poly(ethylene glycol) (various MWs) | Tetrahydrofuran, Chloroform, Dimethylsulfoxide, Methanol, Water | Solvent quality significantly impacts solubility, with THF being a very effective solvent. researchgate.net |

Advanced Research Directions and Emerging Applications

Integration with Advanced Therapeutic Modalities

The versatility of short-chain PEG linkers like m-PEG3-CH2-alcohol allows for their integration into cutting-edge therapeutic strategies, aiming to improve precision and on-demand drug action.

Precision medicine, which customizes therapeutic strategies to individual patient characteristics, stands to benefit significantly from tailored PEGylation. nih.gov The functionalization of nanoparticles with specific ligands enables the targeting of receptors that are overexpressed on cancer cells, a strategy that not only reduces the side effects associated with passive targeting but also enhances the cellular uptake of the therapeutic agent. nih.gov The design of PEGylated therapeutics can be finely tuned to control the physicochemical properties and biological behavior of the conjugate by adjusting the molecular weight and structure of the PEG chains. researchgate.net

The density of PEG on the surface of a nanocarrier is a critical parameter that can be tailored. Research has shown that a lower PEG density can reduce nanoparticle clearance, while a higher density can have the opposite effect. nih.gov A threshold of approximately 20 PEG chains per 100 nm² has been identified, beyond which the circulation time and clearance of nanoparticles remain relatively constant, regardless of nanoparticle size. nih.gov Furthermore, the nature of the "protein corona"—a layer of proteins that adsorbs to the surface of nanoparticles in biological fluids—is influenced by the steric properties of the PEG chains, which in turn affects the biological fate of the nanocarrier. nih.gov By optimizing PEG density and structure, drug delivery systems can be adapted to specific patient profiles, a key goal of personalized medicine. nih.gov The integration of drug delivery strategies into the development process of new drugs may facilitate the creation of improved therapies. nih.gov

Stimuli-responsive drug delivery systems (DDS) are designed to release their therapeutic payload in response to specific triggers present in the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes. rsc.orgnih.gov This approach offers spatial, temporal, and dosage-controlled drug transport, which is particularly advantageous in cancer therapy. rsc.orgnih.gov

Several strategies have been developed to create stimuli-responsive PEG conjugates:

pH-Responsive Systems : The acidic microenvironment of tumors (pH 6.5-7.2) and the even lower pH within endosomes and lysosomes (pH 4.0-6.0) can be exploited to trigger drug release. nih.gov Linkages that are stable at physiological pH (7.4) but hydrolyze in acidic conditions, such as hydrazones and cis-aconityl bonds, are used to attach drugs to PEG carriers. nih.gov For example, PEGylated micelles have been designed to release doxorubicin (B1662922) (DOX) in response to the acidic environment of endosomes, leading to higher intracellular drug concentrations. nih.gov

Redox-Responsive Systems : The concentration of glutathione (B108866) (GSH) is significantly higher inside cancer cells compared to the extracellular environment. This differential provides a trigger for drug release. Disulfide bonds (S-S) are commonly incorporated into PEG conjugates as they are stable in the bloodstream but are rapidly cleaved by GSH inside the cell. sigmaaldrich.com This mechanism has been successfully employed in shell-shedding copolymers like PEG-S-S-poly(ε-caprolactone) to accelerate drug release. sigmaaldrich.com

ROS-Responsive Systems : Elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are a hallmark of the inflammatory tumor microenvironment. Phenylboronic esters are an example of a linker that is stable under normal physiological conditions but is cleaved in the presence of H₂O₂, triggering drug release. rsc.org A PEG-lipid conjugate using a phenylboronic pinacol (B44631) ester linker has been synthesized and shown to self-assemble into micelles that exhibit H₂O₂-responsive drug release. rsc.org

These intelligent drug delivery systems, which often utilize short PEG linkers as flexible and biocompatible spacers, enhance the specificity and efficacy of therapies by ensuring the drug is released predominantly at the site of action. nih.gov

Novel Synthetic Methodologies

The growing demand for precisely defined and high-purity PEG linkers for advanced applications has spurred the development of innovative synthetic techniques that prioritize automation and environmental sustainability.

The traditional synthesis of monodisperse (uniformly sized) PEGs is often a laborious process requiring multiple purification steps, which has hindered their large-scale production. nih.gov To address this, automated solid-phase synthesis methods have been developed, offering significant advantages in efficiency and purity. mtu.eduresearchgate.net

One such approach utilizes a modified peptide synthesizer to perform the stepwise addition of PEG monomers on a solid support, such as a Wang resin. mtu.eduresearchgate.net This method allows for the synthesis of monodisperse PEGs with a defined number of ethylene (B1197577) glycol units. The process typically involves a synthetic cycle of deprotection, coupling, and detritylation. nih.gov A key innovation is the use of a base-labile protecting group, which allows for deprotection and direct coupling in a single pot, simplifying the process and increasing efficiency. researchgate.net Because the growing PEG chain is anchored to a solid resin, purification of intermediates is achieved by simply washing the resin, eliminating the need for complex chromatographic procedures. nih.govmtu.eduresearchgate.net This automated, chromatography-free method can produce high-quality, monodisperse PEGs with yields approaching 100%, as incomplete reactions would result in a polydisperse product. mtu.eduresearchgate.net This technology is not only applicable to the synthesis of PEG linkers but can also be adapted for creating a wide range of sequence-defined oligomers and polymers. mtu.eduresearchgate.net

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for synthesizing PEG and its derivatives. These approaches aim to minimize the use of hazardous solvents and reagents and improve energy efficiency.

PEG as a Green Reaction Medium : Polyethylene (B3416737) glycol itself has been recognized as an environmentally benign solvent. researchgate.nettandfonline.com Its properties, such as being non-toxic, inexpensive, and recyclable, make it an attractive alternative to conventional volatile organic solvents. tandfonline.com PEG-400, for example, has been used as a reaction medium for the synthesis of various heterocyclic compounds under catalyst-free conditions, demonstrating its potential to facilitate cleaner chemical transformations. researchgate.net

Solvent-Free Synthesis : Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, offers a solvent-free route for synthesis. mdpi.com This technique has been successfully used to synthesize PEG-OTs (tosylated PEG) by milling PEG with the necessary reagents. This neat, solvent-free condition represents a significant green advancement. mdpi.com

Green Chemical Synthesis of Nanoconjugates : In the synthesis of nanomedicines, green chemistry principles are being applied to create biocompatible nanoparticles. For instance, PEG-carboxylate copolymers have been used as both reducing and stabilizing agents in the aqueous synthesis of gold nanoparticles (AuNPs). dovepress.com This method avoids the use of toxic reducing agents and organic solvents. dovepress.com

These environmentally friendly methods are crucial for the sustainable development and large-scale production of PEG-based materials for biomedical applications.

Addressing Immunological Responses to PEG

While PEG is generally considered biocompatible and has been used to reduce the immunogenicity of therapeutic proteins, a growing body of evidence shows that PEG itself can elicit an immune response. europeanpharmaceuticalreview.com This has significant implications for the safety and efficacy of PEGylated therapeutics. The presence of pre-existing anti-PEG antibodies in a substantial portion of the population (estimated at 40-72%) and the induction of these antibodies upon treatment can lead to hypersensitivity reactions and the accelerated blood clearance (ABC) of PEGylated drugs, which diminishes their therapeutic effect. creative-diagnostics.comfrontiersin.org

Several advanced strategies are being investigated to mitigate or overcome the immunogenicity of PEG:

Structural Optimization : The structure of the PEG molecule influences its recognition by the immune system. Research suggests that using branched PEG architectures and keeping the molecular weight below 10 kDa can decrease antibody recognition. creative-diagnostics.com

Modification of PEG Termini : The terminal group of the PEG chain plays a crucial role in its immunogenicity. Studies have shown that modifying the commonly used methoxy (B1213986) (mPEG) terminus can reduce antibody binding. For example, lipid nanoparticles modified with hydroxyl-terminated PEG (OH-LNP) have been shown to evade recognition by pre-existing anti-PEG antibodies more effectively than their methoxy-terminated counterparts (MeO-LNP). biorxiv.org This evasion leads to reduced complement activation, a key component of the immune response. biorxiv.org

Pre-infusion with Free PEG : One strategy to counteract the effect of pre-existing anti-PEG antibodies is to saturate them by pre-infusing the patient with free PEG molecules before administering the PEGylated drug. researchgate.net Infusing high molecular weight free PEG (e.g., 20-40 kDa) has been shown to effectively bind to circulating anti-PEG antibodies, preventing them from binding to the subsequently administered PEGylated therapeutic and thereby attenuating the ABC phenomenon. frontiersin.orgresearchgate.net

Development of PEG Alternatives : To circumvent the issue of PEG immunogenicity entirely, researchers are developing alternative hydrophilic polymers. Materials such as polysarcosine and zwitterionic polymers exhibit "stealth" characteristics similar to PEG but have demonstrated reduced immunogenic responses. creative-diagnostics.com

A comprehensive understanding of the factors influencing the immune response to PEG is essential for designing the next generation of safer and more effective PEGylated therapeutics. nih.gov

Understanding Anti-PEG Antibodies and Their Impact

Initially considered non-immunogenic, it is now understood that polyethylene glycol (PEG) can elicit an immune response, leading to the formation of anti-PEG antibodies. nih.govjst.go.jpresearchgate.net This phenomenon has significant implications for the efficacy and safety of PEGylated therapeutics. The presence of these antibodies, which can be pre-existing in patients due to exposure to PEG in everyday products like cosmetics and processed foods, or induced by treatment with PEGylated drugs, can lead to several adverse outcomes. nih.govjst.go.jpfrontiersin.org

The primary consequences of an anti-PEG antibody response are accelerated blood clearance (ABC) and hypersensitivity reactions (HSRs). creative-diagnostics.com

Accelerated Blood Clearance (ABC): The ABC phenomenon involves the rapid removal of PEGylated substances from the bloodstream upon repeated administration. researchgate.netcreative-diagnostics.com Anti-PEG antibodies, particularly of the IgM and IgG classes, recognize and bind to the PEG moiety of the therapeutic agent. creative-diagnostics.com This binding facilitates the uptake of the drug by immune cells, leading to its premature clearance, which significantly reduces the drug's concentration and therapeutic effectiveness. jst.go.jpcreative-diagnostics.com

Hypersensitivity Reactions (HSRs): These are allergic reactions that can range from mild skin rashes to severe, life-threatening anaphylaxis. creative-diagnostics.com HSRs occur when anti-PEG antibodies interact with the PEGylated drug, triggering an immune cascade that results in an allergic response. creative-diagnostics.comresearchgate.net

The increasing prevalence of anti-PEG antibodies in the general population presents a considerable challenge to the development and clinical use of PEGylated nanomedicines and biopharmaceuticals, potentially compromising their therapeutic benefits. frontiersin.orgcreative-diagnostics.comresearchgate.net

Strategies to Mitigate Immunogenicity

To counteract the challenges posed by anti-PEG antibodies, researchers are actively exploring several mitigation strategies. The goal is to reduce the immunogenicity of PEGylated compounds without sacrificing the advantages of PEGylation, such as increased stability and prolonged circulation time. ekb.egcreative-diagnostics.com

Key strategies include:

Engineering PEG Variants: One major focus is the development of new PEG structures or PEG-like polymers that can evade recognition by anti-PEG antibodies. creative-diagnostics.com This involves modifying the PEG structure, for instance by using branched PEGs which may offer better immune shielding compared to linear PEGs. nih.gov However, the complexity of branched structures might also provoke an immune response in some scenarios. nih.gov

Alternative PEGylation Approaches: Researchers are investigating alternative polymers that offer similar benefits to PEG, such as polyvinyl alcohol or polyvinyl-pyrrolidone, without triggering the same immune response. creative-diagnostics.com Another strategy involves creating more homogenous PEGylated products through site-specific conjugation, which can reduce the likelihood of creating new immunogenic epitopes. nih.gov